molecular formula C12H4Br4O B12902066 1,3,6,7-Tetrabromo-dibenzofuran CAS No. 617707-76-3

1,3,6,7-Tetrabromo-dibenzofuran

Cat. No.: B12902066
CAS No.: 617707-76-3
M. Wt: 483.77 g/mol
InChI Key: HJAHYZGENLXMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C({12})H({4})Br(_{4})O, and it has a molecular weight of 483.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the 1, 3, 6, and 7 positions on the dibenzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-Tetrabromo-dibenzofuran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.

    Reduction: Reducing agents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce dibenzofuran-quinones.

Scientific Research Applications

1,3,6,7-Tetrabromo-dibenzofuran has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of flame retardants, due to its brominated structure, which imparts fire-resistant properties to materials.

Mechanism of Action

The mechanism by which 1,3,6,7-tetrabromo-dibenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

1,3,6,7-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans, such as:

  • 1,2,3,4-Tetrabromo-dibenzofuran
  • 1,2,6,7-Tetrabromo-dibenzofuran
  • 1,3,5,7-Tetrabromo-dibenzofuran

These compounds differ in the positions of the bromine atoms on the dibenzofuran ring, which can influence their chemical reactivity and applications. This compound is unique due to its specific bromination pattern, which may confer distinct properties and reactivity compared to its isomers.

Properties

CAS No.

617707-76-3

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,6,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H

InChI Key

HJAHYZGENLXMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.